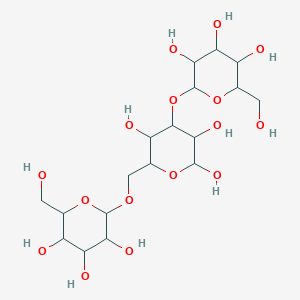

3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyranose involves key steps such as the formation of beta-mannosidic linkage through 1-O-alkylation and glycosylation reactions. Kaur and Hindsgaul (1991) described a simple synthesis method using octyl iodide and acetobromomannose for glycosylation, demonstrating its utility as an acceptor for N-acetylglucosaminyltransferase-I activity (Kaur & Hindsgaul, 1991). Another significant synthesis approach involves the use of chemical synthesis for creating enzyme substrates and reference standards in studies related to the biosynthesis of N-linked oligosaccharides (Hällgren & Hindsgaul, 1994).

Molecular Structure Analysis

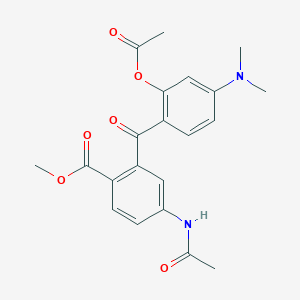

The molecular structure of 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyranose has been elucidated through various analytical techniques, including X-ray crystallography. Srikrishnan, Chowdhary, and Matta (1989) determined the crystal and molecular structure of a related mannosyl disaccharide, providing insights into the conformations and intermolecular interactions within these molecules (Srikrishnan, Chowdhary, & Matta, 1989).

Applications De Recherche Scientifique

-

Biochemistry

- Application : It’s used as an acceptor for the assay of N-acetylglucosaminyltransferase-I activity .

- Method : The key features of the synthetic scheme are the formation of the beta-mannosidic linkage by 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-alpha,beta-D-mannopyranose with octyl iodide and glycosylation of unprotected octyl beta-D-mannopyranoside .

- Results : The trisaccharide is shown to be an acceptor for N-acetylglucosaminyltransferase-I with KM of 585 microM .

-

Structural Biology

- Application : It’s used in the study of the complex between Concanavalin A and Methyl-3,6-di-O-(alpha -D-mannopyranosyl)-alpha -D-mannopyranoside .

- Method : The study involves the use of circular dichroism (CD), tryptophan fluorescence, 1-anilino-8-naphthalenesulfonic acid (ANS) binding, and size-exclusion chromatography .

- Results : Con A at 30% (v/v) PEGs exists as compact intermediate with molten-globule-like characteristics, viz., enhanced hydrophobic surface area, retention of compact secondary as well as tertiary structure, and a considerable degree of carbohydrate binding specificity and activity .

-

Synthesis of Glycoconjugates

- Application : It’s used in the synthesis of neoglycoconjugates .

- Method : The synthesis involves the use of 8-(methoxycarbonyl)octyl 3,6-di-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside and its derivatives .

- Results : The synthesized neoglycoconjugates can be used in various biochemical studies .

-

Synthesis of Glycosides

- Application : It’s used in the synthesis of the octyl and tetradecyl glycosides of 3,6-di-O-alpha-D-mannopyranosyl-alpha-D-mannopyranose .

- Method : The synthesis involves a new way for 2,4-di-O-protection of mannopyranosides .

- Results : The synthesized glycosides can be used in various biochemical and structural biology studies .

-

Glycosyltransferase Assay

- Application : It’s used as an acceptor for the assay of N-acetylglucosaminyltransferase-I activity .

- Method : The key features of the synthetic scheme are the formation of the beta-mannosidic linkage by 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-alpha,beta-D-mannopyranose with octyl iodide and glycosylation of unprotected octyl beta-D-mannopyranoside .

- Results : The trisaccharide is shown to be an acceptor for N-acetylglucosaminyltransferase-I with KM of 585 microM .

-

Structural Biology

- Application : It’s used in the study of the complex between Concanavalin A and Methyl-3,6-di-O-(alpha -D-mannopyranosyl)-alpha -D-mannopyranoside .

- Method : The study involves the use of circular dichroism (CD), tryptophan fluorescence, 1-anilino-8-naphthalenesulfonic acid (ANS) binding, and size-exclusion chromatography .

- Results : Con A at 30% (v/v) PEGs exists as compact intermediate with molten-globule-like characteristics, viz., enhanced hydrophobic surface area, retention of compact secondary as well as tertiary structure, and a considerable degree of carbohydrate binding specificity and activity .

Propriétés

IUPAC Name |

2-(hydroxymethyl)-6-[[3,5,6-trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(21)10(24)12(26)17(32-4)30-3-6-9(23)15(14(28)16(29)31-6)34-18-13(27)11(25)8(22)5(2-20)33-18/h4-29H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZMZIMBDAXZCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392999 |

Source

|

| Record name | Hexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose | |

CAS RN |

121123-33-9 |

Source

|

| Record name | Hexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14197.png)

![6-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14198.png)